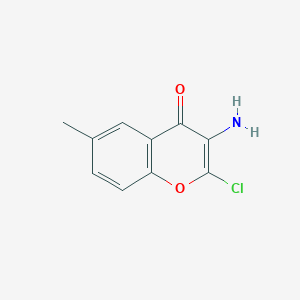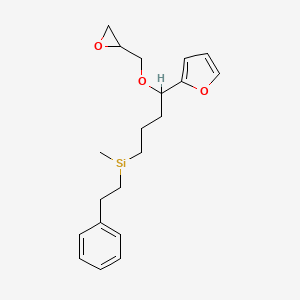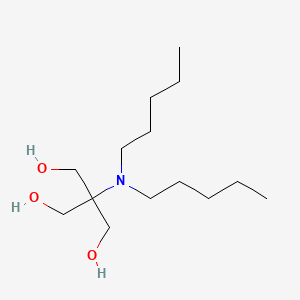![molecular formula C10H16O2 B14592132 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 61063-41-0](/img/structure/B14592132.png)
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methylbutyl)-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound with a unique structure that includes a dioxabicycloheptene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene can be achieved through several methods. One common approach involves the cycloaddition reaction of suitable precursors under controlled conditions. For instance, the reaction of a diene with a suitable dienophile in the presence of a catalyst can lead to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione: Known for its use in cycloaddition reactions.
Bicyclo[3.2.0]hept-2-en-6-one: Utilized in enantioselective synthesis and oxidation reactions
Uniqueness
6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to its specific substitution pattern and the presence of the dioxabicycloheptene ring system.
Propriétés
Numéro CAS |
61063-41-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
6-(3-methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C10H16O2/c1-7(2)3-4-9-8-5-6-11-10(8)12-9/h5-10H,3-4H2,1-2H3 |
Clé InChI |
POBQVXZFOBXCJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1C2C=COC2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)

![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)

![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)



![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)

